molecular formula C14H9F3N2 B11852902 2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine

2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11852902
M. Wt: 262.23 g/mol
InChI Key: XRCVFACALQSYKL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, with a trifluoromethyl group at the 2-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the trifluoromethyl and phenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can form the pyrrolo[2,3-b]pyridine core, which can then be functionalized with trifluoromethyl and phenyl groups through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce a wide range of new substituents to the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The phenyl group contributes to the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)12-8-11-10(6-7-18-13(11)19-12)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

XRCVFACALQSYKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)C(F)(F)F

Origin of Product

United States

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